Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate
Overview
Description
Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a hydroxymethyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate typically involves the esterification of 5-(hydroxymethyl)-3-methylfuran-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the compound can be produced through the catalytic dehydration of carbohydrates such as fructose or glucose, followed by esterification. This method is advantageous due to the availability of renewable biomass feedstocks .
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid, resulting in 5-(carboxymethyl)-3-methylfuran-2-carboxylate.
Reduction: The ester group can be reduced to an alcohol, yielding 5-(hydroxymethyl)-3-methylfuran-2-methanol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 5-(carboxymethyl)-3-methylfuran-2-carboxylate
Reduction: 5-(hydroxymethyl)-3-methylfuran-2-methanol
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers and resins, contributing to the development of sustainable materials
Mechanism of Action
The mechanism of action of Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The furan ring provides a stable framework that can undergo various chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
5-(hydroxymethyl)furfural: Similar structure but lacks the ester group.
2,5-dimethylfuran: Similar furan ring but with different substituents.
Furfural: Contains an aldehyde group instead of a hydroxymethyl group.
Uniqueness: Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate is unique due to the presence of both a hydroxymethyl group and a carboxylate ester group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate for synthesizing a wide range of derivatives .
Properties
IUPAC Name |
methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-5-3-6(4-9)12-7(5)8(10)11-2/h3,9H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPHNTNMZIMPOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)CO)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701219392 | |
Record name | Methyl 5-(hydroxymethyl)-3-methyl-2-furancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701219392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209853-88-3 | |
Record name | Methyl 5-(hydroxymethyl)-3-methyl-2-furancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209853-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-(hydroxymethyl)-3-methyl-2-furancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701219392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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